
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. DMNQ is a redox cycling agent that can generate reactive oxygen species (ROS) and induce oxidative stress in cells.
Mécanisme D'action
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide induces oxidative stress by generating ROS through redox cycling. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide can accept electrons from intracellular reducing agents, such as NADH or NADPH, and transfer them to molecular oxygen to produce superoxide anions. The superoxide anions can then be converted to hydrogen peroxide and other ROS, which can cause oxidative damage to cellular macromolecules, such as DNA, proteins, and lipids.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide-induced oxidative stress can cause various biochemical and physiological effects in cells. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide can activate stress signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which can regulate gene expression and cellular responses to oxidative stress. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide can also induce apoptosis, autophagy, and necrosis in cells, depending on the severity and duration of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide has several advantages as a research tool. It is relatively easy to synthesize and can induce oxidative stress in a dose-dependent manner. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide can also be used in various experimental systems, such as cell cultures, animal models, and ex vivo tissues. However, N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide has some limitations as well. It can generate non-specific oxidative stress and may not accurately reflect the physiological conditions of oxidative stress in vivo. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide-induced oxidative stress may also vary depending on the cell type, culture conditions, and experimental protocols.
Orientations Futures
There are several future directions for N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide research. One direction is to explore the therapeutic potential of N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide in various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide can be used as a tool to study the mechanisms of oxidative stress-induced cell damage and identify potential therapeutic targets. Another direction is to develop more specific and selective redox cycling agents that can induce oxidative stress in a controlled and targeted manner. These agents can be used to study the specific roles of ROS in cellular signaling and disease pathogenesis.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide can be synthesized by a multistep process. The first step involves the synthesis of 2-hydroxy-8-methylquinoline, which is then reacted with 3,4-dimethylbenzoyl chloride to form the intermediate product. The intermediate product is then reacted with nicotinamide to produce N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide has been widely used in scientific research as a tool to induce oxidative stress in cells and study the mechanisms of oxidative stress-induced cell damage. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide has been used in various research fields, including cancer research, neurodegenerative disease research, and cardiovascular disease research.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-9-10-22(12-18(16)3)28(25(30)20-8-5-11-26-14-20)15-21-13-19-7-4-6-17(2)23(19)27-24(21)29/h4-14H,15H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTBGBKIRUTIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC(=C(C=C3)C)C)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

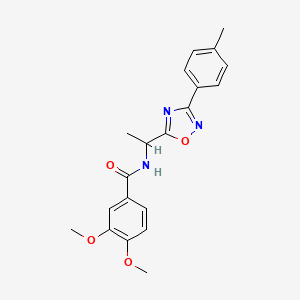
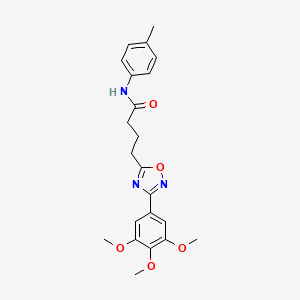
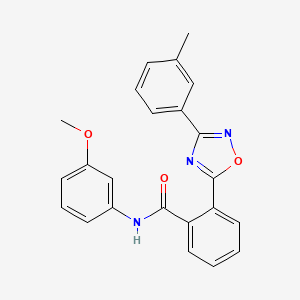
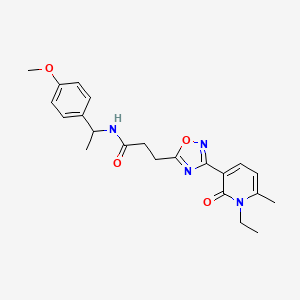

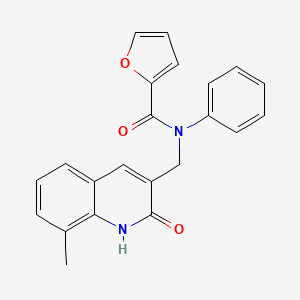


![2-methyl-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7686576.png)

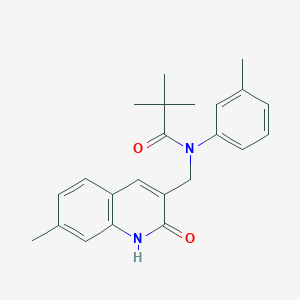

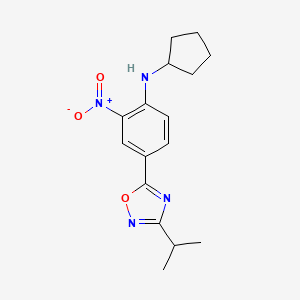
![N-[(4-chlorophenyl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686606.png)